(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone
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Overview
Description
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone is a complex organic compound that features a unique combination of benzodioxole, thiazepane, and bromofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and thiazepane intermediates, followed by their coupling with the bromofuran moiety.
Preparation of Benzodioxole Intermediate: The benzodioxole intermediate can be synthesized via a Pd-catalyzed C-N cross-coupling reaction.
Preparation of Thiazepane Intermediate: The thiazepane intermediate can be synthesized by the cyclization of a suitable precursor, such as a thioamide, under acidic conditions.
Coupling with Bromofuran: The final step involves the coupling of the benzodioxole and thiazepane intermediates with a bromofuran derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential anticancer properties.
Biological Research: The compound can be used as a tool to study various biological pathways and molecular targets, such as enzymes and receptors.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone involves its interaction with specific molecular targets. For example, in cancer cells, the compound may bind to tubulin, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzodioxole and thiazepane moieties but differ in their substitution patterns and additional functional groups.
Uniqueness
(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(5-bromofuran-2-yl)methanone is unique due to its combination of benzodioxole, thiazepane, and bromofuran moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-(5-bromofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4S/c18-16-4-3-13(23-16)17(20)19-6-5-15(24-8-7-19)11-1-2-12-14(9-11)22-10-21-12/h1-4,9,15H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSSFXARLBUHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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